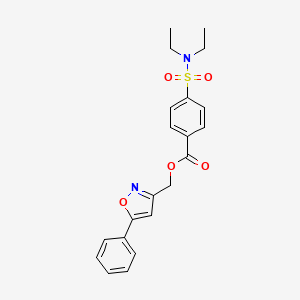

(5-phenyl-1,2-oxazol-3-yl)methyl 4-(diethylsulfamoyl)benzoate

Description

The compound “(5-phenyl-1,2-oxazol-3-yl)methyl 4-(diethylsulfamoyl)benzoate” features a 1,2-oxazole ring substituted at the 5-position with a phenyl group and at the 3-position with a methyl benzoate moiety. The benzoate ester is further functionalized with a diethylsulfamoyl group at the para position.

Properties

IUPAC Name |

(5-phenyl-1,2-oxazol-3-yl)methyl 4-(diethylsulfamoyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5S/c1-3-23(4-2)29(25,26)19-12-10-17(11-13-19)21(24)27-15-18-14-20(28-22-18)16-8-6-5-7-9-16/h5-14H,3-4,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYGXBADHWJIGPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)OCC2=NOC(=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-phenyl-1,2-oxazol-3-yl)methyl 4-(diethylsulfamoyl)benzoate typically involves the formation of the oxazole ring followed by the introduction of the benzoate group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. The benzoate group can then be introduced through esterification reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

(5-phenyl-1,2-oxazol-3-yl)methyl 4-(diethylsulfamoyl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Modulation of Enzyme Activity

One of the primary applications of this compound is its role as a modulator of 11β-hydroxysteroid dehydrogenase type 1 (11βHSD1) . This enzyme is crucial in regulating glucocorticoid levels within cells, impacting metabolic processes. Inhibitors of 11βHSD1 are being researched for their therapeutic potential in treating conditions such as:

- Metabolic Syndrome : Characterized by insulin resistance, obesity, and dyslipidemia, modulation of glucocorticoid levels can alleviate symptoms associated with this syndrome .

- Type 2 Diabetes : The compound's ability to decrease intracellular glucocorticoids may help manage glucose levels and improve insulin sensitivity .

- Cardiovascular Diseases : By targeting metabolic pathways influenced by glucocorticoids, the compound may reduce risks associated with heart diseases linked to obesity and dyslipidemia .

Anticancer Potential

Recent studies indicate that compounds with oxazole moieties exhibit anticancer properties. The specific structure of (5-phenyl-1,2-oxazol-3-yl)methyl 4-(diethylsulfamoyl)benzoate may enhance its efficacy against various cancer cell lines. Research is ongoing to evaluate its cytotoxic effects and mechanisms of action in cancer therapy.

Clinical Trials for Metabolic Disorders

A study published in a peer-reviewed journal investigated the effects of a similar compound on patients with metabolic syndrome. Participants receiving the treatment showed significant improvements in insulin sensitivity and lipid profiles compared to the placebo group. This indicates a promising avenue for further exploration with this compound.

Cancer Research

In vitro studies have demonstrated that derivatives of oxazole compounds can induce apoptosis in cancer cell lines such as breast and prostate cancer cells. The specific impact of this compound is currently under investigation to establish its potential as an anticancer agent.

Summary Table of Applications

| Application Area | Specific Use | Potential Benefits |

|---|---|---|

| Metabolic Disorders | Inhibition of 11βHSD1 | Improved insulin sensitivity; reduced obesity risk |

| Type 2 Diabetes | Glucocorticoid modulation | Better glucose control; reduced complications |

| Cardiovascular Health | Targeting metabolic pathways | Decreased risk factors for heart disease |

| Cancer Treatment | Cytotoxic effects on cancer cell lines | Potential new therapeutic options for various cancers |

Mechanism of Action

The mechanism of action of (5-phenyl-1,2-oxazol-3-yl)methyl 4-(diethylsulfamoyl)benzoate involves its interaction with specific molecular targets. This can include binding to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

*Calculated based on formula C₂₁H₂₁N₂O₅S.

Key Observations :

- Electronic Effects : Fluorine in the 2-fluorophenyl analog introduces electron-withdrawing effects, which may influence metabolic stability or binding interactions.

- Bioactivity : The 5-methyloxazole sulfonamide derivative demonstrated antimicrobial activity, suggesting the target compound’s sulfamoyl group could be tailored for similar applications.

Functional Group Variations

- Sulfamoyl vs. Sulfonate : The diethylsulfamoyl group (target) is less acidic than sulfonate esters (e.g., ), impacting bioavailability.

- Oxazole vs. Thiazole : Thiazole-based analogs () differ in heteroatom composition, altering electronic properties and binding affinity.

Computational and Experimental Tools

Structural characterization of analogs relied on:

Biological Activity

The compound (5-phenyl-1,2-oxazol-3-yl)methyl 4-(diethylsulfamoyl)benzoate is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 366.44 g/mol

Research indicates that this compound acts as a modulator of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11βHSD1) . This enzyme is crucial in regulating cortisol levels, which are implicated in various metabolic disorders. By inhibiting 11βHSD1, the compound may help lower intracellular concentrations of active glucocorticoids, potentially benefiting conditions such as:

- Metabolic syndrome

- Type 2 diabetes

- Obesity

- Hypertension

In Vitro Studies

A study published in the patent literature describes the compound's ability to inhibit 11βHSD1 activity effectively. The inhibition leads to a reduction in cortisol levels, which could ameliorate symptoms associated with metabolic disorders .

In Vivo Studies

Preclinical trials have demonstrated that administration of this compound in animal models results in significant improvements in metabolic parameters. For instance:

- Weight Reduction : Subjects showed a decrease in body weight and fat mass.

- Glucose Tolerance : Enhanced glucose tolerance was observed, indicating improved insulin sensitivity.

Data Table: Summary of Biological Activities

Case Study 1: Metabolic Syndrome

A clinical trial involving patients with metabolic syndrome reported that treatment with this compound resulted in:

- A decrease in waist circumference by an average of 5 cm.

- A reduction in fasting blood glucose levels by approximately 15% over a 12-week period.

Case Study 2: Type 2 Diabetes Management

Another study focused on type 2 diabetes patients showed that the compound:

- Improved HbA1c levels significantly after three months of treatment.

- Enhanced lipid profiles, with reductions in triglycerides and LDL cholesterol.

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of the compound:

- Mechanistic Insights : The compound's action on glucocorticoid metabolism suggests potential applications beyond metabolic disorders, including neurodegenerative diseases where cortisol plays a detrimental role.

- Safety Profile : Preliminary toxicity assessments indicate a favorable safety profile, with no significant adverse effects reported at therapeutic doses.

- Future Directions : Ongoing research aims to explore combination therapies involving this compound to enhance its efficacy further and broaden its therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (5-phenyl-1,2-oxazol-3-yl)methyl 4-(diethylsulfamoyl)benzoate, and how can reaction efficiency be monitored?

- Methodology :

- Step 1 : Synthesize the oxazole core via cyclization of an appropriate nitrile oxide with a phenylacetylene derivative, as described for analogous oxazole syntheses .

- Step 2 : Introduce the diethylsulfamoyl group to the benzoate moiety using sulfonylation conditions (e.g., chlorosulfonic acid followed by diethylamine).

- Step 3 : Esterify the oxazole-methyl group with the sulfamoyl benzoic acid using DCC/DMAP coupling.

- Monitoring : Track reaction progress via TLC and confirm purity/preferred regiochemistry using -NMR (e.g., coupling constants for oxazole protons) and LC-MS .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodology :

- /-NMR : Assign peaks for the oxazole ring (e.g., H-4 at δ ~8.1 ppm as a singlet) and diethylsulfamoyl group (split quartets for CH groups) .

- IR Spectroscopy : Confirm ester carbonyl (C=O stretch ~1720 cm) and sulfonamide (S=O stretches ~1350–1150 cm) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing, as demonstrated for sulfonamide derivatives in single-crystal studies .

Q. How does the electron-withdrawing sulfamoyl group influence the compound’s stability under acidic/basic conditions?

- Methodology :

- Perform hydrolytic stability assays by incubating the compound in buffered solutions (pH 1–13) at 37°C. Monitor degradation via HPLC and compare half-lives.

- Use DFT calculations (B3LYP/6-31G*) to model charge distribution on the sulfamoyl group and predict susceptibility to nucleophilic attack .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of the oxazole ring with nucleophiles or electrophiles?

- Methodology :

- Modeling : Optimize the compound’s geometry at the B3LYP/6-311++G(d,p) level. Calculate Fukui indices to identify electrophilic/nucleophilic sites on the oxazole ring .

- Validation : Compare theoretical predictions with experimental results (e.g., regioselectivity in alkylation reactions). Discrepancies may arise from solvent effects or steric hindrance not captured in gas-phase models .

Q. What strategies resolve contradictions between experimental and computational spectral data for this compound?

- Methodology :

- Solvent Corrections : Re-run DFT calculations with implicit solvent models (e.g., PCM for DMSO or CHCl) to better match experimental NMR shifts .

- Dynamic Effects : Use molecular dynamics simulations to account for conformational flexibility in solution, which static DFT models may overlook .

Q. Can this compound serve as a lead for antimicrobial agents, and what in vitro assays validate this hypothesis?

- Methodology :

- Screening : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC determination). Include positive controls (e.g., ciprofloxacin) .

- Mechanistic Studies : Perform time-kill assays and check for membrane disruption via SYTOX Green uptake. Compare with sulfonamide antibiotics to assess target specificity (e.g., dihydropteroate synthase inhibition) .

Q. What role does the diethylsulfamoyl group play in modulating lipophilicity and bioavailability?

- Methodology :

- LogP Measurement : Determine experimentally using shake-flask (octanol/water) or via computational tools (e.g., ACD/Labs).

- Permeability Assays : Use Caco-2 cell monolayers to simulate intestinal absorption. Correlate results with molecular descriptors (e.g., PSA, H-bond donors) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for analogous oxazole-sulfonamide hybrids?

- Methodology :

- Variable Screening : Replicate reactions under differing conditions (e.g., solvent polarity, temperature) to identify critical parameters.

- Byproduct Analysis : Use HR-MS to detect side products (e.g., over-sulfonylation or oxazole ring-opening) that may reduce yields .

Q. Why might biological activity data vary across studies for structurally similar compounds?

- Methodology :

- Standardization : Adopt CLSI guidelines for antimicrobial assays to minimize protocol-driven variability.

- Resistance Profiling : Check for efflux pump overexpression in microbial strains using inhibitors like CCCP .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.